molecular formula C26H28N4O3 B12812149 (2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid CAS No. 150612-55-8

(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid

Cat. No.: B12812149
CAS No.: 150612-55-8
M. Wt: 444.5 g/mol
InChI Key: AGRCGQSFFMCBRE-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RF60GS0DRO involves several steps, starting with the preparation of the naphthalene core structure. The synthetic route typically includes:

    Formation of the naphthalene core: This involves the reaction of appropriate starting materials under specific conditions to form the naphthalene backbone.

    Functionalization: Introduction of functional groups such as amino and imino groups at specific positions on the naphthalene ring.

    Cyclization: Formation of the pyrrolidine ring through cyclization reactions.

    Final modifications: Introduction of additional functional groups to achieve the desired chemical structure.

Industrial production methods for RF60GS0DRO are designed to optimize yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

RF60GS0DRO undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the imino groups, leading to different reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RF60GS0DRO has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RF60GS0DRO involves its interaction with specific molecular targets, particularly those involved in the coagulation pathway. It acts by inhibiting certain enzymes, thereby preventing the formation of blood clots. The molecular targets include thrombin and other serine proteases involved in the coagulation cascade . The pathways involved in its action are primarily related to the inhibition of thrombin activity, leading to anticoagulant effects .

Properties

CAS No.

150612-55-8

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid

InChI

InChI=1S/C26H28N4O3/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32)/t23-,24-/m0/s1

InChI Key

AGRCGQSFFMCBRE-ZEQRLZLVSA-N

Isomeric SMILES

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O

Canonical SMILES

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O

Origin of Product

United States

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